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Introduction
"Augustine" refers to a class of novel, selective Histone Deacetylase 6 (HDAC6) inhibitors

developed by Augustine Therapeutics.[1][2][3][4] The lead candidate, AGT-100216, is a

peripherally-restricted, orally bioavailable small molecule currently in Phase I clinical trials for

the treatment of Charcot-Marie-Tooth (CMT) disease.[5][6][7][8] This document provides a

detailed overview of the therapeutic potential of Augustine compounds, their mechanism of

action, and protocols for preclinical evaluation.

Therapeutic Rationale
CMT is a group of inherited peripheral neuropathies characterized by the progressive

degeneration of motor and sensory nerve axons.[9][10] A key pathological feature in several

forms of CMT is the disruption of axonal transport, the process responsible for moving essential

organelles, such as mitochondria, along the microtubules within neurons. This disruption is

often linked to the decreased acetylation of α-tubulin, a primary component of microtubules.

HDAC6 is a cytoplasmic enzyme that removes acetyl groups from α-tubulin.[11][12] Increased

HDAC6 activity, as implicated in some forms of CMT, leads to hypoacetylation of α-tubulin,

which in turn impairs axonal transport and contributes to neuronal dysfunction.[10][11]

Augustine's selective HDAC6 inhibitors are designed to counteract this by preventing the
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deacetylation of α-tubulin, thereby restoring microtubule stability and proper axonal transport.

[3][4]

Mechanism of Action
The primary mechanism of action for Augustine's therapeutic agents is the selective inhibition

of the deacetylase activity of HDAC6. This leads to an increase in the acetylation of its

substrate, α-tubulin, at the lysine 40 residue.[12] Acetylated α-tubulin enhances the binding of

motor proteins like kinesin-1 and dynein to microtubules, which facilitates the efficient transport

of vital cargo, including mitochondria, along the axon.[12] By restoring this crucial cellular

process, Augustine's HDAC6 inhibitors aim to alleviate the pathological phenotypes associated

with CMT and other neurodegenerative diseases.
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Caption: Proposed mechanism of action of Augustine HDAC6 inhibitors in CMT.

Preclinical Data Summary
While specific quantitative data for AGT-100216 is proprietary, the following tables represent

typical data that would be generated during the preclinical evaluation of a selective HDAC6

inhibitor.

Table 1: In Vitro Activity
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Compound Target IC50 (nM)
Selectivity vs.
other HDACs

AGT-100216

(Illustrative)
HDAC6 1 - 10

>1000-fold vs.

HDAC1, 2, 3

Control Compound A HDAC6 50
>200-fold vs. HDAC1,

2, 3

Control Compound B Pan-HDAC 25
<10-fold vs. other

HDACs

Table 2: Preclinical Efficacy in CMT Mouse Model
(Illustrative)

Treatment Group
Motor Function
Improvement (%)

Nerve Conduction
Velocity (m/s)

Acetylated α-
Tubulin Levels
(fold change)

Vehicle Control 0 25 ± 3 1.0

AGT-100216 (Low

Dose)
20 ± 5 30 ± 4 2.5 ± 0.5

AGT-100216 (High

Dose)
45 ± 8 38 ± 5 4.0 ± 0.8

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of

Augustine compounds.

Protocol 1: HDAC6 Enzymatic Assay
Objective: To determine the in vitro potency (IC50) of test compounds against human

recombinant HDAC6.

Materials:
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Recombinant human HDAC6 enzyme

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (with Trichostatin A to stop the reaction and a protease to cleave the

deacetylated product)

Test compounds (dissolved in DMSO)

384-well black plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

Add 10 µL of HDAC6 enzyme solution to each well and incubate for 15 minutes at room

temperature.

Initiate the reaction by adding 10 µL of the fluorogenic substrate.

Incubate the plate at 37°C for 60 minutes.

Stop the reaction by adding 25 µL of developer solution.

Incubate for an additional 15 minutes at room temperature.

Measure the fluorescence at an excitation wavelength of 355 nm and an emission

wavelength of 460 nm.

Calculate the percent inhibition for each compound concentration and determine the IC50

value using non-linear regression analysis.
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Experimental Workflow: In Vitro HDAC6 Inhibition Assay
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Caption: Workflow for determining the in vitro IC50 of HDAC6 inhibitors.

Protocol 2: Western Blot for Acetylated α-Tubulin
Objective: To assess the target engagement of test compounds by measuring the levels of

acetylated α-tubulin in cultured cells or tissue samples.

Materials:

Primary neuronal cultures or tissue lysates from treated animals

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetylated α-tubulin, anti-total α-tubulin (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Treat primary neuronal cultures with test compounds for a specified time (e.g., 24 hours). For

animal studies, collect relevant tissues (e.g., sciatic nerve) after the treatment period.

Lyse cells or homogenize tissues in lysis buffer.

Determine protein concentration using a BCA assay.
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Denature protein lysates by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Acquire images using a suitable imaging system.

Quantify band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.

Protocol 3: Axonal Transport Assay in Primary Neurons
Objective: To evaluate the effect of test compounds on the axonal transport of mitochondria in

primary neurons.

Materials:

Primary dorsal root ganglion (DRG) neuron cultures

MitoTracker Red CMXRos

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Image analysis software

Procedure:

Culture DRG neurons on glass-bottom dishes.

Treat neurons with test compounds or vehicle for 24 hours.

Label mitochondria by incubating the cells with MitoTracker Red CMXRos for 30 minutes.
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Wash the cells with fresh culture medium.

Mount the dish on the live-cell imaging microscope.

Acquire time-lapse images of mitochondrial movement in axons (e.g., one frame every 2

seconds for 5 minutes).

Generate kymographs from the time-lapse videos.

Analyze the kymographs to quantify the number, velocity, and directionality of moving

mitochondria.
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Caption: Logical progression of preclinical assays for Augustine compounds.

Conclusion
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The selective inhibition of HDAC6 by Augustine's therapeutic agents, such as AGT-100216,

represents a promising strategy for the treatment of Charcot-Marie-Tooth disease and

potentially other neurodegenerative disorders. The provided protocols outline key experiments

for the preclinical evaluation of these compounds, focusing on their mechanism of action and

therapeutic potential. Further research and clinical development will be crucial in determining

the ultimate efficacy and safety of this novel class of therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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